molecular formula C15H18N2O4 B3941395 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide

Cat. No. B3941395
M. Wt: 290.31 g/mol
InChI Key: FLQQOGQBFOQWIJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide, also known as BPAM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. BPAM is a member of the benzodioxane family of compounds, which are known to possess various biological activities, including anticonvulsant, antidepressant, and anxiolytic effects.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors in the brain. GABA receptors are known to play a critical role in the regulation of neuronal excitability, and their dysfunction has been implicated in various neurological disorders such as epilepsy, anxiety, and depression. By enhancing the activity of GABA receptors, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide may exert its therapeutic effects by reducing neuronal excitability and promoting relaxation.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been shown to possess various biochemical and physiological effects, including anticonvulsant, antidepressant, and anxiolytic effects. In animal models, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been shown to reduce the frequency and severity of seizures, improve mood and cognitive function, and reduce anxiety-like behavior. These effects are believed to be mediated by the modulation of GABA receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide is its high potency and selectivity for GABA receptors, which makes it a useful tool for studying the role of these receptors in the brain. Additionally, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide is its limited solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, the long-term effects of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide on neuronal function and behavior are not well understood, and further studies are needed to fully elucidate its pharmacological properties.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide. One area of interest is the development of novel drugs based on the structure of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide with improved pharmacological properties such as increased solubility and selectivity for GABA receptors. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide and its long-term effects on neuronal function and behavior. Finally, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide may have potential applications in the treatment of various neurological disorders such as epilepsy, anxiety, and depression, and further studies are needed to explore its therapeutic potential in these areas.
Conclusion
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide, or N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been shown to possess anticonvulsant, antidepressant, and anxiolytic effects, making it a promising candidate for the development of novel drugs for the treatment of these disorders. Further studies are needed to fully elucidate the pharmacological properties of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide and its potential therapeutic applications.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been shown to possess anticonvulsant, antidepressant, and anxiolytic effects, making it a promising candidate for the development of novel drugs for the treatment of these disorders. In neuroscience, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been used as a tool to study the role of GABA receptors in the brain, which are known to play a critical role in the regulation of neuronal excitability. In drug discovery, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been used as a lead compound for the development of novel drugs with improved pharmacological properties.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-14(15(19)17-7-3-4-8-17)16-9-11-10-20-12-5-1-2-6-13(12)21-11/h1-2,5-6,11H,3-4,7-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQQOGQBFOQWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-oxo-2-(pyrrolidin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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